2-{[5-(4-chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(4-ethylphenyl)methylidene]acetohydrazide
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Overview
Description
2-{[5-(4-chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(E)-(4-ethylphenyl)methylidene]acetohydrazide is a complex organic compound that belongs to the class of triazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[5-(4-chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(E)-(4-ethylphenyl)methylidene]acetohydrazide typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 4-chlorobenzaldehyde with phenylhydrazine to form a hydrazone intermediate. This intermediate is then reacted with thiosemicarbazide to form the triazole ring. The final step involves the condensation of the triazole derivative with 4-ethylbenzaldehyde under acidic conditions to yield the target compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
2-{[5-(4-chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(E)-(4-ethylphenyl)methylidene]acetohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of reduced triazole derivatives.
Substitution: Formation of substituted triazole derivatives.
Scientific Research Applications
2-{[5-(4-chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(E)-(4-ethylphenyl)methylidene]acetohydrazide has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs with improved efficacy and reduced side effects.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-{[5-(4-chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(E)-(4-ethylphenyl)methylidene]acetohydrazide involves its interaction with specific molecular targets and pathways. The triazole ring is known to interact with various enzymes and receptors, potentially inhibiting their activity. This interaction can lead to the disruption of essential biological processes, resulting in the compound’s observed biological effects .
Comparison with Similar Compounds
Similar Compounds
- **2-{[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(E)-(2,4-dihydroxyphenyl)methylidene]acetohydrazide
- **2-{[4,5-bis(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(E)-(5-methyl-2-furyl)methylidene]acetohydrazide
Uniqueness
The uniqueness of 2-{[5-(4-chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(E)-(4-ethylphenyl)methylidene]acetohydrazide lies in its specific structural features, such as the combination of the triazole ring with the chlorophenyl and phenyl groups.
Properties
Molecular Formula |
C25H22ClN5OS |
---|---|
Molecular Weight |
476.0 g/mol |
IUPAC Name |
2-[[5-(4-chlorophenyl)-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]-N-[(E)-(4-ethylphenyl)methylideneamino]acetamide |
InChI |
InChI=1S/C25H22ClN5OS/c1-2-18-8-10-19(11-9-18)16-27-28-23(32)17-33-25-30-29-24(20-12-14-21(26)15-13-20)31(25)22-6-4-3-5-7-22/h3-16H,2,17H2,1H3,(H,28,32)/b27-16+ |
InChI Key |
VHAGWDIAONPIMR-JVWAILMASA-N |
Isomeric SMILES |
CCC1=CC=C(C=C1)/C=N/NC(=O)CSC2=NN=C(N2C3=CC=CC=C3)C4=CC=C(C=C4)Cl |
Canonical SMILES |
CCC1=CC=C(C=C1)C=NNC(=O)CSC2=NN=C(N2C3=CC=CC=C3)C4=CC=C(C=C4)Cl |
Origin of Product |
United States |
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